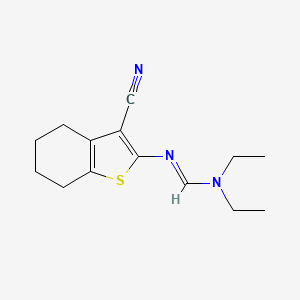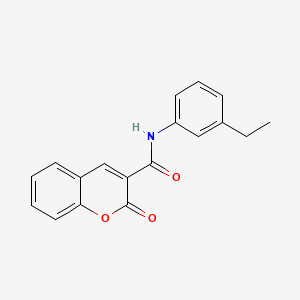![molecular formula C16H18N2O4S2 B5701513 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the development and survival of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various B-cell malignancies.
作用机制
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking BCR signaling and downstream signaling pathways such as NF-κB and AKT. This leads to the induction of apoptosis in malignant B-cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit BTK activity in a dose-dependent manner, with an IC50 value of 0.85 nM. 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has also demonstrated excellent selectivity for BTK, with minimal off-target effects on other kinases. In vivo studies have shown that 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide effectively inhibits BTK and suppresses tumor growth in xenograft models of CLL and DLBCL.
实验室实验的优点和局限性
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, its limited solubility in aqueous solutions and potential for off-target effects at higher doses may pose challenges in certain experimental settings.
未来方向
There are several future directions for the research and development of 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide. One area of focus is the optimization of dosing regimens and combination therapies to enhance its therapeutic efficacy. Another area of interest is the exploration of its potential applications in other B-cell malignancies, such as follicular lymphoma and Waldenstrom macroglobulinemia. Furthermore, the development of biomarkers for patient selection and monitoring of treatment response may further enhance the clinical utility of 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide.
合成方法
The synthesis of 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 3-(4-morpholinylsulfonyl)aniline in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide as a white solid with a purity of over 99%.
科学研究应用
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has shown promising results in inhibiting BTK and suppressing BCR signaling, leading to apoptosis of malignant B-cells. 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has also demonstrated synergy with other agents such as venetoclax and lenalidomide, further enhancing its therapeutic potential.
属性
IUPAC Name |
5-methyl-N-(3-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-12-5-6-15(23-12)16(19)17-13-3-2-4-14(11-13)24(20,21)18-7-9-22-10-8-18/h2-6,11H,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUHWKGFOHPRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5701474.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)



![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)

